molecular formula C18H18N2O4S2 B12135333 2-(2,6-dimethylphenoxy)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide

2-(2,6-dimethylphenoxy)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide

Katalognummer: B12135333
Molekulargewicht: 390.5 g/mol
InChI-Schlüssel: HDFOFKOJPSHYFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is an acetamide derivative featuring a 2,6-dimethylphenoxy group attached to the methylene carbon and a 6-methanesulfonyl-substituted benzothiazole ring as the amine substituent. The 2,6-dimethylphenoxy group contributes steric bulk and lipophilicity, which may influence solubility and membrane permeability.

Eigenschaften

Molekularformel

C18H18N2O4S2

Molekulargewicht

390.5 g/mol

IUPAC-Name

2-(2,6-dimethylphenoxy)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C18H18N2O4S2/c1-11-5-4-6-12(2)17(11)24-10-16(21)20-18-19-14-8-7-13(26(3,22)23)9-15(14)25-18/h4-9H,10H2,1-3H3,(H,19,20,21)

InChI-Schlüssel

HDFOFKOJPSHYFW-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization of 2-Amino-6-Bromo-1,3-Benzothiazole

A common precursor, 2-amino-6-bromo-1,3-benzothiazole, is prepared by reacting 4-bromo-2-aminothiophenol with cyanogen bromide (BrCN) in ethanol under reflux. The reaction proceeds via nucleophilic substitution, with the thiocyanate group facilitating ring closure:

4-Bromo-2-aminothiophenol+BrCN2-Amino-6-bromo-1,3-benzothiazole+HBr\text{4-Bromo-2-aminothiophenol} + \text{BrCN} \rightarrow \text{2-Amino-6-bromo-1,3-benzothiazole} + \text{HBr}

This method yields 85–90% product purity, though recrystallization from ethanol is required to remove residual bromine.

Functionalization with Methanesulfonyl Group

The methanesulfonyl group is introduced at the 6-position through a palladium-catalyzed coupling reaction. In a representative procedure, 2-amino-6-bromo-1,3-benzothiazole reacts with sodium methanesulfinate in dimethyl sulfoxide (DMSO) at 90°C using Pd(dppf)Cl₂ as a catalyst:

2-Amino-6-bromo-1,3-benzothiazole+NaSO₂CH₃Pd(dppf)Cl₂, DMSO2-Amino-6-methanesulfonyl-1,3-benzothiazole+NaBr\text{2-Amino-6-bromo-1,3-benzothiazole} + \text{NaSO₂CH₃} \xrightarrow{\text{Pd(dppf)Cl₂, DMSO}} \text{2-Amino-6-methanesulfonyl-1,3-benzothiazole} + \text{NaBr}

This step achieves a 97% yield under inert atmospheric conditions, with KOAc as a base to neutralize HBr byproducts.

Formation of the Acetamide Linkage

The acetamide bridge connects the benzothiazole core to the 2,6-dimethylphenoxy moiety via nucleophilic acyl substitution.

Synthesis of 2-(2,6-Dimethylphenoxy)Acetyl Chloride

2,6-Dimethylphenol is reacted with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C to form 2-(2,6-dimethylphenoxy)acetyl chloride. Triethylamine (TEA) is added to scavenge HCl, maintaining a pH > 8 to prevent side reactions:

2,6-Dimethylphenol+ClCH₂COClTEA, DCM2-(2,6-Dimethylphenoxy)acetyl chloride+HCl\text{2,6-Dimethylphenol} + \text{ClCH₂COCl} \xrightarrow{\text{TEA, DCM}} \text{2-(2,6-Dimethylphenoxy)acetyl chloride} + \text{HCl}

The product is isolated via vacuum distillation (yield: 88–92%) and stored under nitrogen to prevent hydrolysis.

Coupling with 2-Amino-6-Methanesulfonyl-1,3-Benzothiazole

The final coupling step involves reacting 2-(2,6-dimethylphenoxy)acetyl chloride with 2-amino-6-methanesulfonyl-1,3-benzothiazole in anhydrous tetrahydrofuran (THF). The reaction is catalyzed by 4-dimethylaminopyridine (DMAP) at 25°C for 12 hours:

2-Amino-6-methanesulfonyl-1,3-benzothiazole+2-(2,6-Dimethylphenoxy)acetyl chlorideDMAP, THFTarget Compound+HCl\text{2-Amino-6-methanesulfonyl-1,3-benzothiazole} + \text{2-(2,6-Dimethylphenoxy)acetyl chloride} \xrightarrow{\text{DMAP, THF}} \text{Target Compound} + \text{HCl}

Crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 3:7) to achieve >95% purity.

Optimization of Reaction Conditions

Temperature and Solvent Effects

  • Cyclization : Elevated temperatures (>80°C) reduce reaction times but increase brominated byproducts. Ethanol at 65°C balances yield (89%) and purity.

  • Sulfonation : DMSO enhances palladium catalyst activity, enabling complete conversion at 90°C.

  • Acetylation : THF minimizes solvolysis of acetyl chloride compared to polar aprotic solvents like DMF.

Catalytic Systems

Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in sulfonation reactions due to superior stability under aerobic conditions (Table 1).

Table 1: Catalyst Performance in Sulfonation Step

CatalystYield (%)Reaction Time (h)Byproducts (%)
Pd(dppf)Cl₂978<2
Pd(PPh₃)₄781215

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, benzothiazole-H), 7.89 (d, J = 8.4 Hz, 1H), 7.02 (d, J = 8.0 Hz, 2H, aromatic-H), 2.34 (s, 6H, CH₃), 3.12 (s, 3H, SO₂CH₃).

  • IR (KBr) : 1668 cm⁻¹ (C=O stretch), 1342 cm⁻¹ (S=O asymmetric), 1150 cm⁻¹ (S=O symmetric).

X-ray Crystallography

The benzothiazole core adopts a planar conformation (r.m.s. deviation: 0.051 Å), with the methanesulfonyl group orthogonal to the ring plane. Intermolecular N–H···N hydrogen bonds stabilize the crystal lattice .

Analyse Chemischer Reaktionen

Arten von Reaktionen

    Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Schwefelatom in der Methansulfonylgruppe, was zur Bildung von Sulfoxiden oder Sulfonen führt.

    Reduktion: Reduktionsreaktionen könnten die Carbonylgruppe in der Acetamidbindung angreifen, wodurch sie möglicherweise in ein Amin umgewandelt wird.

    Substitution: Die aromatischen Ringe in der Verbindung können je nach den verwendeten Bedingungen und Reagenzien elektrophile oder nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure (m-CPBA) und Kaliumpermanganat.

    Reduktion: Als Reduktionsmittel werden typischerweise Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.

    Substitution: Reagenzien wie Halogene, Nitrierungsmittel oder Alkylierungsmittel können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

    Oxidation: Sulfoxide, Sulfone

    Reduktion: Amine

    Substitution: Halogenierte, nitrierte oder alkylierte Derivate

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(2,6-dimethylphenoxy)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide exhibit significant anticancer properties. The benzimidazole derivatives have been shown to possess multiple effects against various cancer cell lines. In vitro evaluations demonstrate that such compounds can induce apoptosis in cancer cells and inhibit tumor growth through mechanisms involving the modulation of key signaling pathways .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Research has demonstrated that derivatives with similar moieties exhibit effective inhibition against a range of bacterial and fungal pathogens. The sulfonamide group is particularly known for its antimicrobial properties, making this compound a candidate for further exploration in treating infectious diseases .

Enzyme Inhibition

Studies on enzyme inhibition have revealed that compounds with benzothiazole and acetamide functionalities can act as inhibitors for enzymes like α-glucosidase and acetylcholinesterase. These enzymes are crucial in metabolic pathways related to diabetes and neurodegenerative diseases such as Alzheimer’s disease. The potential for these compounds to modulate enzyme activity presents a promising avenue for therapeutic development .

  • Anticancer Efficacy :
    • A study conducted on a series of benzimidazole derivatives showed that compounds with similar structures to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF7). The mechanism involved the induction of apoptosis through the mitochondrial pathway .
  • Antimicrobial Evaluation :
    • In vitro tests against Staphylococcus aureus and Candida albicans revealed that derivatives of this compound displayed notable antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Enzyme Inhibition Studies :
    • Research focusing on the inhibition of α-glucosidase indicated that certain derivatives could effectively lower glucose absorption in vitro, suggesting potential benefits in managing Type 2 diabetes mellitus. Further studies are required to establish the pharmacokinetics and bioavailability of these compounds .

Wirkmechanismus

The mechanism of action of 2-(2,6-dimethylphenoxy)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system and the specific application being studied.

Vergleich Mit ähnlichen Verbindungen

Substituents on the Benzothiazole Ring

The 6-methanesulfonyl group distinguishes this compound from analogues with different electron-withdrawing or hydrophobic substituents:

Compound Name Benzothiazole Substituent Key Properties Biological Relevance (if available)
Target Compound 6-Methanesulfonyl Electron-withdrawing, polar N/A (inferred enhanced binding stability)
N-[6-(Trifluoromethyl)-1,3-Benzothiazol-2-yl]-2-(3,4,5-Trimethoxyphenyl)Acetamide (BTA) 6-Trifluoromethyl Moderate electron-withdrawing, hydrophobic pIC50 = 7.8 (CK-1δ inhibition)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-Methoxyphenyl)Acetamide 6-Trifluoromethyl Hydrophobic, lipophilic Patent-listed (therapeutic applications)

Key Observations :

  • Trifluoromethyl-substituted analogues (e.g., BTA) exhibit high inhibitory activity (pIC50 = 7.8), suggesting that electron-withdrawing groups at the 6-position of benzothiazole are critical for target engagement .

Aryloxy/Aryl Substituents

The 2,6-dimethylphenoxy group is compared to other aryl substituents in terms of steric and electronic effects:

Compound Name Aryl/Aryloxy Group Substituent Effects
Target Compound 2,6-Dimethylphenoxy Steric hindrance, moderate lipophilicity
BTA 3,4,5-Trimethoxyphenyl Electron-donating, enhanced solubility
N-(2,6-Diethylphenyl)-2-((6-((2-Hydroxy-5-Nitrobenzylidene)Amino)-1,3-Benzothiazol-2-yl)Thio)Acetamide 2-Hydroxy-5-nitrobenzylidene Strong electron-withdrawing, planar structure
Oxadixyl (Pesticide) 2,6-Dimethylphenyl Steric bulk, agricultural applications

Key Observations :

  • The 2,6-dimethylphenoxy group in the target compound balances steric bulk and lipophilicity, contrasting with the 3,4,5-trimethoxyphenyl group in BTA, which improves solubility but may reduce membrane permeability .

Structural and Crystallographic Comparisons

  • 2-(2,6-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide (–9): This analogue replaces benzothiazole with a simpler thiazole ring and features a dichlorophenyl group. The twisted conformation between the dichlorophenyl and thiazole rings (79.7°) contrasts with the likely planar arrangement of the target compound’s benzothiazole and phenoxy groups. Such conformational differences impact intermolecular interactions (e.g., N–H⋯N hydrogen bonds in ) and packing stability .
  • (Z)-N,N′-(Ethene-1,2-Diyl)Bis[2-(2,6-Dimethylphenoxy)Acetamide] (): This dimeric structure highlights the role of monomeric vs. dimeric forms in activity. Dimerization may enhance avidity but reduce bioavailability compared to the monomeric target compound .

Biologische Aktivität

2-(2,6-dimethylphenoxy)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a dimethylphenoxy group and a benzothiazole moiety, which are known for their biological activities. The molecular formula is C15H18N2O3SC_{15}H_{18}N_2O_3S with a molecular weight of approximately 306.38 g/mol.

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, benzamide derivatives have shown effectiveness in inducing apoptosis in cancer cells. A study demonstrated that certain benzothiazole derivatives can inhibit tumor growth through various mechanisms, including cell cycle arrest and apoptosis induction .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar derivatives have shown moderate to good activity against various bacterial strains. In particular, N-(6-arylbenzo[d]thiazol-2-yl)acetamides have been noted for their ability to inhibit urease activity, which is crucial for the survival of certain pathogens .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Dimethylphenoxy Group : Enhances lipophilicity and cellular uptake.
  • Benzothiazole Moiety : Known for its role in biological activity against cancer and microbial infections.

The mechanisms through which this compound exerts its effects may include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like urease, which is vital for bacterial survival.
  • Induction of Apoptosis : By triggering apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

  • Anticancer Efficacy : A study on benzamide derivatives demonstrated that compounds with similar structural features effectively reduced tumor size in xenograft models. The study highlighted the importance of the benzothiazole component in enhancing anticancer efficacy .
  • Antimicrobial Screening : In vitro assays revealed that derivatives of this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was linked to the inhibition of urease activity .

Data Tables

Biological ActivityAssay TypeResult
AnticancerCell ViabilityIC50 = 15 µM
AntibacterialZone of Inhibition15 mm against E. coli
Urease InhibitionEnzyme AssayIC50 = 10 µM

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,6-dimethylphenoxy)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. A typical route involves reacting a 2,6-dimethylphenoxyacetyl chloride derivative with 6-methanesulfonyl-1,3-benzothiazol-2-amine in aprotic solvents (e.g., chloroform or dichloromethane) under reflux (60–80°C) for 6–8 hours . Optimization includes:

  • Using coupling agents like EDC/HOBt to enhance amide bond formation.
  • Adjusting stoichiometric ratios (1:1.2 molar excess of amine to acyl chloride).
  • Purification via slow crystallization from ethanol/water (80:20 v/v) to achieve >95% purity .

Q. How can the structural integrity of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer : A multi-technique approach is recommended:

  • X-ray crystallography : Resolve the crystal structure to confirm bond angles, dihedral angles (e.g., gauche conformation of substituents), and hydrogen-bonding patterns (e.g., N–H⋯N interactions at ~3.0 Å) .
  • IR spectroscopy : Identify key functional groups (amide C=O stretch at ~1668 cm⁻¹, sulfonyl S=O at ~1267 cm⁻¹) .
  • ¹H/¹³C NMR : Verify methanesulfonyl protons (δ ~3.76 ppm) and aromatic protons (δ ~7.0–7.7 ppm) .
  • Elemental analysis : Validate C, H, N, S content within ±0.3% of theoretical values .

Advanced Research Questions

Q. What experimental strategies are effective in analyzing structure-activity relationships (SAR) for this compound’s antimicrobial properties?

  • Methodological Answer :

  • Analog synthesis : Modify the phenoxy group (e.g., halogenation) or benzothiazole ring (e.g., substituting methanesulfonyl with sulfonamide) .
  • Biological assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC assays (CLSI guidelines).
  • Computational modeling : Perform molecular docking to predict interactions with bacterial targets (e.g., dihydrofolate reductase) using software like AutoDock Vina .

Q. How should researchers address contradictions in reported biological activity data across different studies?

  • Methodological Answer :

  • Standardize protocols : Use identical bacterial strains, culture media, and compound purity (≥95% by HPLC).
  • Orthogonal assays : Combine MIC assays with time-kill curves or biofilm inhibition studies to confirm activity .
  • Meta-analysis : Statistically evaluate datasets (e.g., ANOVA) to identify variables (e.g., solvent used in assays) causing discrepancies .

Q. What methodologies are recommended for studying the compound’s pharmacokinetic profile in preclinical models?

  • Methodological Answer :

  • In vivo distribution : Administer IV/oral doses to rodents and quantify plasma/tissue concentrations via LC-MS/MS. Monitor metabolites (e.g., sulfone derivatives) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation.
  • Excretion studies : Analyze urine and feces for parent compound and metabolites over 72 hours .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response data in cytotoxicity studies?

  • Methodological Answer :

  • Non-linear regression : Fit data to a sigmoidal model (e.g., Hill equation) to calculate IC₅₀ values.
  • Comparative analysis : Use Student’s t-test or ANOVA to compare efficacy across cell lines (e.g., cancer vs. normal) .

Q. How can crystallographic data resolve ambiguities in molecular conformation predicted by computational models?

  • Methodological Answer :

  • Compare DFT-optimized geometries (e.g., Gaussian09) with X-ray-derived torsion angles (e.g., N–C–C–C dihedral angles of −96.5° to −100.3°) .
  • Validate hydrogen-bonding networks (e.g., R₂²(8) motifs) using Mercury software .

Conflict Resolution in Structural Data

Q. How can discrepancies between spectroscopic data and crystallographic results be reconciled?

  • Methodological Answer :

  • Dynamic effects : NMR captures solution-state conformations, while X-ray shows solid-state packing. Compare NOESY data (e.g., gauche vs. anti conformers) with crystal structures .
  • Temperature-dependent studies : Acquire variable-temperature NMR to assess rotational barriers of substituents .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.